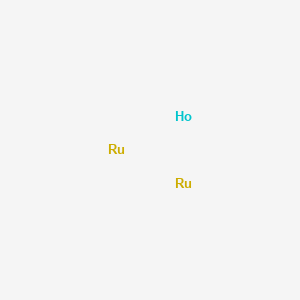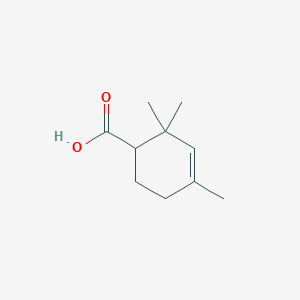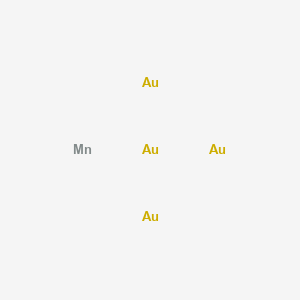
Gold;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-manganese compounds are a unique class of materials that combine the properties of both gold and manganese. Gold is known for its excellent conductivity, resistance to corrosion, and biocompatibility, while manganese is recognized for its catalytic properties and role in various biological processes. The combination of these two elements results in compounds with a wide range of applications in fields such as catalysis, electronics, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold-manganese compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and hydrothermal synthesis. One common method involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This green method results in the deposition of manganese oxide on gold nanoparticles .
Industrial Production Methods: In industrial settings, gold-manganese compounds are often produced using metal-organic frameworks (MOFs). For example, gold nanoparticles can be embedded in a manganese-oxide support through calcination of a composite material. This method ensures a uniform distribution of gold nanoparticles and strong interactions between the gold and manganese, which is beneficial for catalytic activity .
Analyse Chemischer Reaktionen
Types of Reactions: Gold-manganese compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can be oxidized to form manganese dioxide, which is a common oxidation state for manganese .
Common Reagents and Conditions: Common reagents used in reactions involving gold-manganese compounds include potassium permanganate, cerium (IV) ammonium nitrate, and various organic solvents. Reaction conditions often involve elevated temperatures and pressures, especially in hydrothermal synthesis .
Major Products: The major products formed from reactions involving gold-manganese compounds include manganese oxides and various gold-manganese alloys. These products are often used as catalysts in chemical reactions and as materials in electronic devices .
Wissenschaftliche Forschungsanwendungen
Gold-manganese compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for oxidation reactions and water splitting. In biology, they are studied for their potential use in imaging and drug delivery. In medicine, gold-manganese nanoparticles are explored for their use in cancer therapy, particularly in chemodynamic therapy and magnetic resonance imaging (MRI) .
Wirkmechanismus
The mechanism by which gold-manganese compounds exert their effects often involves the catalytic properties of manganese and the conductive properties of gold. For example, in chemodynamic therapy, manganese ions catalyze the production of reactive oxygen species, which can kill cancer cells. The gold component enhances the stability and biocompatibility of the compound .
Vergleich Mit ähnlichen Verbindungen
Gold-manganese compounds can be compared with other transition metal compounds, such as gold-iron and gold-cobalt compounds. While gold-iron compounds are known for their magnetic properties and use in data storage, gold-manganese compounds are unique in their catalytic properties and applications in medicine. Gold-cobalt compounds, on the other hand, are often used in magnetic resonance imaging and as catalysts in different chemical reactions .
List of Similar Compounds:- Gold-iron compounds
- Gold-cobalt compounds
- Manganese-iron compounds
- Manganese-cobalt compounds
Eigenschaften
CAS-Nummer |
12044-98-3 |
|---|---|
Molekularformel |
Au4Mn |
Molekulargewicht |
842.80432 g/mol |
IUPAC-Name |
gold;manganese |
InChI |
InChI=1S/4Au.Mn |
InChI-Schlüssel |
PSWGVUDVTNQHGX-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Au].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


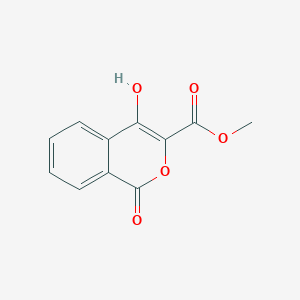
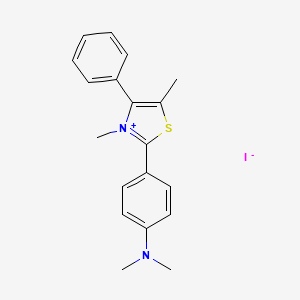
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
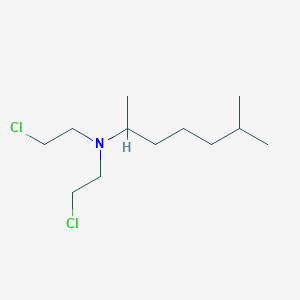
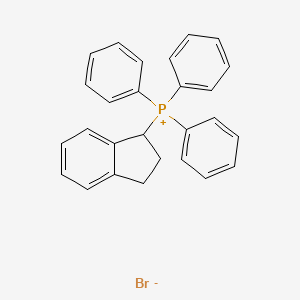
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
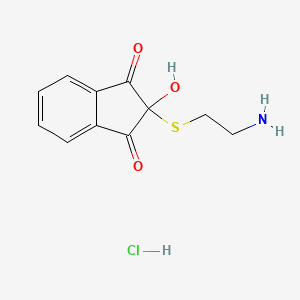
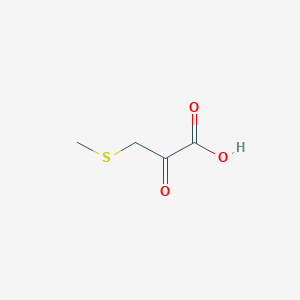


![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
